molecular formula C15H11BrO3 B217493 methyl 3-[(3aR,5aR,6S,7S,9aR,9bR)-9a,9b-dimethyl-7-prop-1-en-2-yl-3a,4,5,5a,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-6-yl]propanoate CAS No. 102848-63-5

methyl 3-[(3aR,5aR,6S,7S,9aR,9bR)-9a,9b-dimethyl-7-prop-1-en-2-yl-3a,4,5,5a,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-6-yl]propanoate

Cat. No. B217493
CAS RN: 102848-63-5
M. Wt: 330.5 g/mol
InChI Key: GZLOULXNCLGCGH-MYBSLXOZSA-N
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Description

“Methyl 3-[(3aR,5aR,6S,7S,9aR,9bR)-9a,9b-dimethyl-7-prop-1-en-2-yl-3a,4,5,5a,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-6-yl]propanoate” is a chemical compound with the molecular formula C22H34O2 . It is also known as Mansumbinoic acid . The compound has an average mass of 330.504 Da and a monoisotopic mass of 330.255890 Da . It has 6 defined stereocentres .


Molecular Structure Analysis

The molecular structure of this compound is based on its IUPAC name. It contains a cyclopenta[a]naphthalen-6-yl group, which is a polycyclic group consisting of a naphthalene fused to a cyclopentane ring . This group is attached to a propanoate ester functional group through a carbon atom at the 6-position .


Physical And Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3 . It has a boiling point of 392.8±42.0 °C at 760 mmHg . The flash point is 102.2±26.2 °C . The LogP value, which is a measure of the compound’s lipophilicity, is 7.40 . The vapour pressure is 0.0±0.9 mmHg at 25°C . The index of refraction is 1.500 .

Scientific Research Applications

Conformational and Structural Analysis

  • Researchers have studied the structure and conformation of compounds similar to the mentioned chemical. For instance, the absolute configuration of isoeichlerialactone, a seco-dammarane triterpenoid with a similar structure, was determined, providing insights into its molecular geometry and potential applications in material science and chemistry (Fun, Joycharat, Voravuthikunchai, & Chantrapromma, 2010).

Study of Optical and Fluorescent Properties

  • Compounds with similar molecular structures have been synthesized and characterized for their optical properties. For instance, a compound with intramolecular charge transfer characteristics was synthesized, which acts as a fluorescent chemosensor for micromolar detection of Fe+3 ions, suggesting potential applications in molecular diagnostics (Singh, Sindhu, & Khurana, 2014).

Synthesis and Biological Evaluation

  • There has been research on the synthesis and biological evaluation of derivatives of similar compounds, focusing on their potential inhibitory activities. This is indicative of their potential use in pharmacology and drug development (Gomaa et al., 2011).

Investigation of Volatile Constituents

  • Studies have been conducted to determine the volatile constituents of various plant parts, where similar compounds have been identified. This research can contribute to understanding the chemical composition of plants and their potential applications in natural product chemistry (Chen et al., 2010).

properties

CAS RN

102848-63-5

Product Name

methyl 3-[(3aR,5aR,6S,7S,9aR,9bR)-9a,9b-dimethyl-7-prop-1-en-2-yl-3a,4,5,5a,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-6-yl]propanoate

Molecular Formula

C15H11BrO3

Molecular Weight

330.5 g/mol

IUPAC Name

methyl 3-[(3aR,5aR,6S,7S,9aR,9bR)-9a,9b-dimethyl-7-prop-1-en-2-yl-3a,4,5,5a,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-6-yl]propanoate

InChI

InChI=1S/C22H34O2/c1-15(2)17-12-14-22(4)19(18(17)9-11-20(23)24-5)10-8-16-7-6-13-21(16,22)3/h6-7,16-19H,1,8-14H2,2-5H3/t16-,17+,18-,19+,21+,22+/m0/s1

InChI Key

GZLOULXNCLGCGH-MYBSLXOZSA-N

Isomeric SMILES

CC(=C)[C@H]1CC[C@@]2([C@@H]([C@H]1CCC(=O)OC)CC[C@H]3[C@]2(CC=C3)C)C

SMILES

CC(=C)C1CCC2(C(C1CCC(=O)OC)CCC3C2(CC=C3)C)C

Canonical SMILES

CC(=C)C1CCC2(C(C1CCC(=O)OC)CCC3C2(CC=C3)C)C

synonyms

mansumbinoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-[(3aR,5aR,6S,7S,9aR,9bR)-9a,9b-dimethyl-7-prop-1-en-2-yl-3a,4,5,5a,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-6-yl]propanoate
Reactant of Route 2
Reactant of Route 2
methyl 3-[(3aR,5aR,6S,7S,9aR,9bR)-9a,9b-dimethyl-7-prop-1-en-2-yl-3a,4,5,5a,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-6-yl]propanoate
Reactant of Route 3
Reactant of Route 3
methyl 3-[(3aR,5aR,6S,7S,9aR,9bR)-9a,9b-dimethyl-7-prop-1-en-2-yl-3a,4,5,5a,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-6-yl]propanoate
Reactant of Route 4
Reactant of Route 4
methyl 3-[(3aR,5aR,6S,7S,9aR,9bR)-9a,9b-dimethyl-7-prop-1-en-2-yl-3a,4,5,5a,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-6-yl]propanoate
Reactant of Route 5
Reactant of Route 5
methyl 3-[(3aR,5aR,6S,7S,9aR,9bR)-9a,9b-dimethyl-7-prop-1-en-2-yl-3a,4,5,5a,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-6-yl]propanoate
Reactant of Route 6
Reactant of Route 6
methyl 3-[(3aR,5aR,6S,7S,9aR,9bR)-9a,9b-dimethyl-7-prop-1-en-2-yl-3a,4,5,5a,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-6-yl]propanoate

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